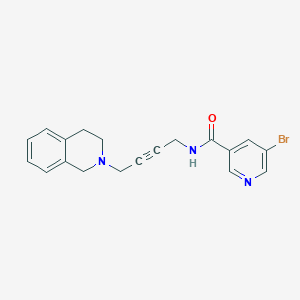

![molecular formula C15H14N4O B2868509 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide CAS No. 847387-42-2](/img/structure/B2868509.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” is a compound that contains an imidazo[1,2-a]pyrimidine core . This core is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . A specific example of a synthetic approach involves the cyclization starting with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate .

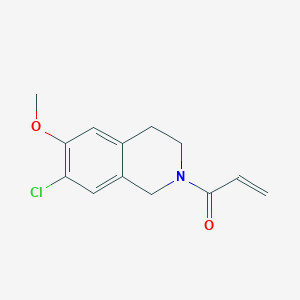

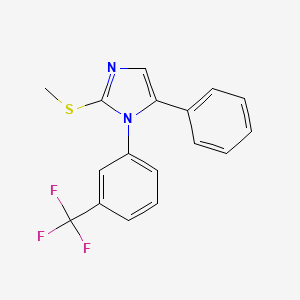

Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” consists of a fused bicyclic heterocycle, specifically an imidazo[1,2-a]pyrimidine core . This core is attached to a phenyl group and a propanamide group.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidine derivatives include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . In one specific example, cyclization starts with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements, resulting in the formation of the aromatic intermediate .

科学的研究の応用

Chemodivergent Synthesis

The compound is used in chemodivergent synthesis, a process that involves the formation of different products from the same starting materials under different reaction conditions . It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Anticancer Agents

Imidazopyridine derivatives, including this compound, have shown potential as anticancer agents against breast cancer cells . In particular, N-acylhydrazone (NAH) derivatives of the compound showed significant results .

Optoelectronic Devices

Imidazopyridine derivatives are used in the development of optoelectronic devices . These devices, which operate on both light and electrical currents, are crucial in fields like telecommunications, computing, and photovoltaics .

Sensors

The compound is also used in the development of sensors . These sensors can be used in various fields, including environmental monitoring, healthcare, and industrial process control .

5. Emitters for Confocal Microscopy and Imaging Imidazopyridine derivatives are used as emitters for confocal microscopy and imaging . This allows for high-resolution imaging of biological specimens, aiding in medical diagnoses and research .

6. Inhibitors of Acetyl Cholinesterase, Butrylcholinesterase, and Lipoxygenase The compound has been evaluated for its inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . These enzymes are involved in various biological processes, and their inhibition can be beneficial in the treatment of diseases like Alzheimer’s and inflammation .

Antiviral Agents

Imidazopyridine derivatives have shown potential as antiviral agents . They can inhibit the replication of viruses, making them useful in the treatment of viral infections .

Antituberculosis Agents

The compound has shown potential in the treatment of tuberculosis . In particular, it has been found to reduce bacterial load in an acute TB mouse model .

特性

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-2-14(20)17-12-6-3-5-11(9-12)13-10-19-8-4-7-16-15(19)18-13/h3-10H,2H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIILIYKQPIWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)

amine hydrochloride](/img/structure/B2868445.png)